molecular formula C8H9BrO3 B13596311 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B13596311
M. Wt: 233.06 g/mol
InChI Key: QNFSOAQIGPEVEO-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Zinc in acetic acid at room temperature.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: 2-Bromo-3-(carboxymethyl)-6-methoxyphenol.

    Reduction: 3-(Hydroxymethyl)-6-methoxyphenol.

    Substitution: 2-Amino-3-(hydroxymethyl)-6-methoxyphenol.

Scientific Research Applications

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol
  • 2-Chloro-3-(hydroxymethyl)-6-methoxyphenol
  • 2-Bromo-3-(hydroxymethyl)-5-methoxyphenol

Uniqueness

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the bromine atom at the 2-position and the methoxy group at the 6-position may enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

2-bromo-3-(hydroxymethyl)-6-methoxyphenol

InChI

InChI=1S/C8H9BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,10-11H,4H2,1H3

InChI Key

QNFSOAQIGPEVEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)Br)O

Origin of Product

United States

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